1-Palmitoyl-2-linoleoylphosphatidylcholine
Overview
Description
1-Palmitoyl-2-linoleoylphosphatidylcholine is a phospholipid compound that plays a crucial role in biological membranes. It is composed of a glycerol backbone esterified with palmitic acid at the first position and linoleic acid at the second position, with a phosphocholine head group. This compound is a significant component of cell membranes and is involved in various cellular processes, including membrane fluidity and signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Palmitoyl-2-linoleoylphosphatidylcholine can be synthesized through enzymatic or chemical methods. The enzymatic method involves the use of phospholipase A2 to hydrolyze phosphatidylcholine, followed by reacylation with palmitic acid and linoleic acid using acyltransferases. The chemical synthesis involves the esterification of glycerol with palmitic acid and linoleic acid, followed by phosphorylation with phosphocholine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale enzymatic processes due to their specificity and efficiency. The process includes the extraction of phosphatidylcholine from natural sources such as egg yolk or soybeans, followed by enzymatic modification to achieve the desired fatty acid composition .
Chemical Reactions Analysis
Types of Reactions: 1-Palmitoyl-2-linoleoylphosphatidylcholine undergoes various chemical reactions, including oxidation, hydrolysis, and transesterification.
Common Reagents and Conditions:
Oxidation: This reaction can be induced by reactive oxygen species, leading to the formation of lipid hydroperoxides.
Hydrolysis: Catalyzed by phospholipases, hydrolysis results in the formation of lysophosphatidylcholine and free fatty acids.
Transesterification: This reaction involves the exchange of fatty acid groups and can be catalyzed by lipases.
Major Products:
Oxidation: Lipid hydroperoxides and aldehydes.
Hydrolysis: Lysophosphatidylcholine and free fatty acids.
Transesterification: Modified phospholipids with different fatty acid compositions.
Scientific Research Applications
1-Palmitoyl-2-linoleoylphosphatidylcholine has numerous applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and membrane dynamics.
Biology: Investigated for its role in cell signaling and membrane structure.
Medicine: Explored for its potential in drug delivery systems and as a biomarker for certain diseases.
Industry: Utilized in the formulation of liposomes and other lipid-based delivery systems.
Mechanism of Action
1-Palmitoyl-2-linoleoylphosphatidylcholine exerts its effects primarily through its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. It interacts with various proteins and receptors, modulating their activity and affecting cellular processes such as apoptosis, inflammation, and lipid metabolism . The amphipathic nature of this compound allows it to interact with both hydrophilic and hydrophobic molecules, enhancing its functionality in biological systems .
Comparison with Similar Compounds
- 1-Palmitoyl-2-oleoylphosphatidylcholine
- 1-Stearoyl-2-linoleoylphosphatidylcholine
- 1-Palmitoyl-2-arachidonoylphosphatidylcholine
Comparison: 1-Palmitoyl-2-linoleoylphosphatidylcholine is unique due to its specific fatty acid composition, which imparts distinct biophysical properties to membranes. Compared to 1-Palmitoyl-2-oleoylphosphatidylcholine, it has a higher degree of unsaturation, leading to increased membrane fluidity. This compound also differs from 1-Stearoyl-2-linoleoylphosphatidylcholine in terms of the chain length and saturation of the fatty acids, affecting its interaction with membrane proteins and its role in signaling pathways .
Properties
IUPAC Name |
[3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H80NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h14,16,20-21,40H,6-13,15,17-19,22-39H2,1-5H3/b16-14-,21-20- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPULHDHAOZNQI-AKMCNLDWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H80NO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101267331 | |
Record name | 1-Palmitoyl-2-linoleoylphosphatidylcholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101267331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
758.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid; Liquid; Water or Solvent Wet Solid, Liquid, Waxy solid or thick liquid (dependent on acid value); White when fresh, turns yellow to brown on exposure to air; [Merck Index] Yellow odorless solid; [MSDSonline] | |
Record name | Lecithins | |
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Record name | Lecithins, soya | |
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Solubility |
Insoluble in water, Soluble in chloroform, ether, petroleum ether, mineral oils and fatty acids. Insoluble in acetone; practically insoluble in cold vegetable and animal oils., Soluble in about 12 parts cold absolute alcohol | |
Record name | LECITHINS | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1903 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.0305 at 24 °C/4 °C | |
Record name | LECITHINS | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1903 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Color is nearly white when freshly made, but rapidly becomes yellow to brown in air, Light-brown to brown, viscous semiliquid, Waxy mass when the acid value is about 20; pourable, thick fluid when the acid value is around 30 | |
CAS No. |
6931-84-6, 8002-43-5, 8030-76-0 | |
Record name | 1-Palmitoyl-2-linoleoylphosphatidylcholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6931-84-6 | |
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Record name | 1-Palmitoyl-2-linoleoylphosphatidylcholine | |
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Record name | Lecithins | |
Source | EPA Chemicals under the TSCA | |
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Record name | Lecithins, soya | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 1-Palmitoyl-2-linoleoylphosphatidylcholine | |
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URL | https://comptox.epa.gov/dashboard/DTXSID101267331 | |
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Record name | Lecithins | |
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Record name | Lecithins, soybean | |
Source | European Chemicals Agency (ECHA) | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LECITHINS | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1903 | |
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Melting Point |
236-237 °C | |
Record name | LECITHINS | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1903 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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